molecular formula C25H20FNO3 B2400207 3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-16-8

3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2400207
CAS No.: 902507-16-8
M. Wt: 401.437
InChI Key: ZEEXPTIWZUOXSS-UHFFFAOYSA-N
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Description

3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a potent and selective small-molecule inhibitor identified for its activity against FMS-like tyrosine kinase 3 (FLT3). This compound is of significant interest in oncological research, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis. The primary mechanism of action involves the competitive inhibition of ATP binding in the kinase domain of FLT3, thereby suppressing its constitutive auto-phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK/ERK, and PI3K/Akt. Research utilizing this inhibitor has demonstrated its efficacy in inducing cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines. Beyond FLT3, this chemotype has been explored for its inhibitory profile across a broader panel of kinases, making it a valuable chemical tool for probing kinase-dependent signaling networks in various cellular contexts. Its application extends to the development of combination therapies, where it is used to investigate potential synergies with other anticancer agents to overcome drug resistance. This compound is intended for the use of qualified researchers for in vitro biochemical and cell-based assays to further elucidate the pathophysiology of FLT3-driven malignancies and to validate new therapeutic strategies.

Properties

IUPAC Name

3-benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-2-30-19-12-13-23-20(14-19)25(29)21(24(28)17-8-4-3-5-9-17)16-27(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXPTIWZUOXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Fluorobenzylation: The final step could involve the alkylation of the quinoline derivative with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions could occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The dihydroquinolin-4-one core distinguishes this compound from other heterocycles, such as oxazolidinones (e.g., TOZ derivatives in ). Below is a comparative analysis of substituent effects and stability:

Table 1: Structural and Stability Comparison
Compound Core Structure Key Substituents Stability in Simulated Gastric Fluid Reference
Target Compound Dihydroquinolin-4-one 3-Benzoyl, 6-ethoxy, 1-(2-fluorobenzyl) Not reported -
1a (TOZ derivative) Oxazolidinone Fluorophenyl, triazolylmethyl Degrades
1b (TOZ derivative) Oxazolidinone Fluorophenyl, 4-methyltriazolylmethyl Degrades
Key Observations:
  • Fluorophenyl Groups : Both the target compound and TOZ derivatives (1a, 1b) incorporate fluorinated aromatic rings. However, the position of the fluorine atom varies: the target compound uses a 2-fluorobenzyl group, while TOZ derivatives feature fluorophenyl moieties in different contexts.
  • Core Stability: The oxazolidinone core in TOZ derivatives is susceptible to degradation in acidic environments (e.g., simulated gastric fluid) . In contrast, the dihydroquinolin-4-one core may offer greater stability due to its conjugated system, though experimental data are lacking.
  • Substituent Effects : The ethoxy group in the target compound could improve solubility compared to the triazolyl groups in TOZ derivatives, which may contribute to metabolic liabilities.

Methodological Considerations

  • Structural Determination: The SHELX software suite (e.g., SHELXL for refinement) is widely used in crystallography for small-molecule structure determination .
  • Degradation Pathways : The instability of TOZ derivatives under gastric conditions highlights the importance of substituent placement. The 2-fluorobenzyl group in the target compound may mitigate similar degradation risks, though direct evidence is required.

Biological Activity

3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. The presence of the benzoyl and ethoxy groups, along with the fluorophenyl moiety, contributes to its unique chemical reactivity and biological interactions.

Research indicates that compounds similar to 3-benzoyl derivatives often exhibit mechanisms involving:

  • Inhibition of Enzymatic Activity : Many dihydroquinoline derivatives act as inhibitors of various enzymes, which can lead to antitumor effects.
  • Antioxidant Properties : These compounds may scavenge free radicals, contributing to their cytoprotective effects.
  • Modulation of Signaling Pathways : They can interact with multiple signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress in cellular models
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the efficacy of 3-benzoyl derivatives:

  • Anticancer Activity :
    • A study demonstrated that 3-benzoyl derivatives significantly inhibited the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, leading to increased ROS production and DNA damage .
  • Antimicrobial Effects :
    • In vitro tests showed that 3-benzoyl derivatives had potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound’s ability to disrupt bacterial cell membranes was identified as a primary mechanism .
  • Anti-inflammatory Properties :
    • Research indicated that these compounds could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

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